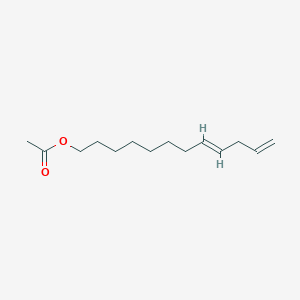

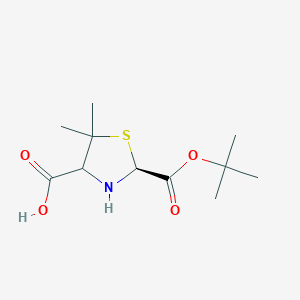

![molecular formula C₁₆H₁₈ClNO₂ B1145978 (R)-4-([1,1'-联苯]-4-基)-3-氨基丁酸盐酸盐 CAS No. 332062-03-0](/img/structure/B1145978.png)

(R)-4-([1,1'-联苯]-4-基)-3-氨基丁酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is a compound that has garnered attention in scientific research due to its pharmacological potential and unique chemical structure. While specific research directly on this compound is scarce, insights can be drawn from studies on structurally related β-substituted γ-aminobutyric acid derivatives, which include compounds like Phenibut and Baclofen, known for their nootropic and myorelaxant properties, respectively (Vasil'eva et al., 2016).

Synthesis Analysis

The synthesis of β-substituted γ-aminobutyric acid derivatives, analogous to (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride, typically involves complex chemical processes. For example, Vasil'eva et al. (2016) describe the synthesis of 3,4-disubstituted aminobutyric acids through acid hydrolysis of oxopyrrolidinecarboxylic acids. This method is noted for its experimental simplicity and satisfactory yields, highlighting a potential pathway for synthesizing (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds, such as the derivatives of 4-amino-3-phenylbutanoic acid, involves amino and carboxy terminal groups. These groups play crucial roles in the compound's reactivity and the formation of derivatives, as explored by Putis et al. (2008) in their work on tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. Such analyses can inform the understanding of the molecular structure of (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride.

Chemical Reactions and Properties

The chemical reactions and properties of β-substituted γ-aminobutyric acid derivatives often involve the functionalization of amino and carboxy groups. For instance, the conversion of 4-amino-3-phenylbutanoic acid into tetrazol-1-yl derivatives through reaction with triethyl orthoformate and sodium azide in acetic acid (Putis et al., 2008) exemplifies the type of chemical transformations relevant to (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride.

Physical Properties Analysis

While specific details on the physical properties of (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride are not provided in the cited literature, the properties of structurally similar compounds, such as solubility, melting points, and crystalline structure, can offer valuable insights. For example, the physical characteristics of amino acids and their derivatives are crucial for understanding their behavior in biological systems and potential applications in pharmaceutical development.

Chemical Properties Analysis

The chemical properties of (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride, including reactivity, stability, and interaction with other compounds, can be inferred from studies on related substances. Research on the synthesis and reactivity of β-substituted γ-aminobutyric acid derivatives provides a foundation for understanding the chemical nature and potential applications of (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride.

- (Vasil'eva et al., 2016) for synthesis analysis.

- (Putis et al., 2008) for molecular structure and chemical properties analysis.

科学研究应用

化学反应性和衍生物合成

该分子的末端氨基和羧基允许合成含四唑的衍生物。例如,末端氨基可以用四唑-1-基片段取代,从而产生 4-(四唑-1-基)-3-苯基丁酸和 4-(5-甲基四唑-1-基)-3-苯基丁酸甲酯等化合物。这些衍生物以显着的收率生产,突出了该分子在合成药理学相关化合物中的潜力 (Putis、Shuvalova 和 Ostrovskii,2008 年)。

药理特性和衍生物合成

该分子用作 β-取代的 γ-氨基丁酸衍生物的前体,该衍生物表现出很高的药理活性。某些衍生物,如苯丁酸和巴氯芬,衍生自 4-氨基-3-苯基丁酸盐酸盐,分别用作促智剂和肌肉松弛剂。这突出了该分子在药物化学和药物开发中的重要性 (Vasil'eva、Ostroglyadov、Nikonorov、Komarova 和 Berestovitskaya,2016 年)。

对映异构体拆分和药理活性

该分子的对映异构体已成功拆分,并已确定其药理活性。特别是 R(+) 对映异构体被发现比 S(-) 对映异构体更有效,表明该分子的立体特异性活性及其在手性药物开发中的重要性 (Witczuk、Khaunina 和 Kupryszewski,1980 年)。

酶促反应中的底物立体特异性

该分子的对映异构体在酶促反应中表现出底物和抑制特性,特别是在与 γ-氨基丁酸氨基转移酶有关的反应中。这表明该分子在与神经传递和代谢途径相关的生化研究中的潜在应用 (Silverman、Invergo、Levy 和 Andrew,1987 年)。

作用机制

Target of Action

Similar compounds have been found to interact with receptors such as theMuscarinic Acetylcholine Receptor 2 and the Dopamine Transporter . These receptors play crucial roles in neurotransmission, affecting various physiological functions.

Biochemical Pathways

For instance, the interaction with the Muscarinic Acetylcholine Receptor 2 can affect the cholinergic signaling pathway , while the interaction with the Dopamine Transporter can influence the dopaminergic signaling pathway .

Pharmacokinetics

Pharmacokinetic principles suggest that the compound’s absorption, distribution, metabolism, and excretion would determine its bioavailability and thus its onset, duration, and intensity of effect .

Action Environment

The environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, the presence of hydrochloric acid (HCl) can affect the stability and solubility of the compound .

安全和危害

未来方向

The future directions for this compound would depend on its applications. If it has unique biological activity, it could be further developed as a pharmaceutical compound. Alternatively, if it has interesting chemical properties, it could be studied in the context of material science or chemical synthesis .

属性

IUPAC Name |

(3R)-3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H/t15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYYHHGRCZYCAA-XFULWGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

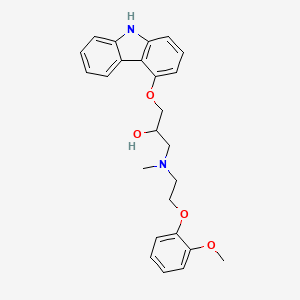

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)